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4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid Documentation Hub

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  • Product: 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
  • CAS: 175205-20-6

Core Science & Biosynthesis

Foundational

Physicochemical characteristics and solubility profile of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Executive Summary & Structural Logic 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (commonly referred to as -(5-chloro-2-methylphenyl)maleamic acid ) is a critical intermediate in the synthesis of -aryl maleimides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (commonly referred to as


-(5-chloro-2-methylphenyl)maleamic acid ) is a critical intermediate in the synthesis of 

-aryl maleimides, quinolinones, and specialized bioconjugation linkers.

Unlike simple carboxylic acids, this molecule exhibits complex solution behavior driven by intramolecular hydrogen bonding and cyclodehydration kinetics . Researchers often encounter inconsistent solubility data because the compound is not static; it exists in a delicate equilibrium between its open-chain maleamic acid form and its cyclized maleimide counterpart, particularly under acidic or thermal stress.

This guide provides a definitive physicochemical profile, moving beyond static data points to explain the dynamic behavior of the molecule in solution.

Structural Analysis

The molecule consists of a lipophilic 5-chloro-2-methylaniline moiety linked to a hydrophilic maleic acid tail.

  • The "Lock" Mechanism: The cis (Z) configuration of the alkene is thermodynamically favored due to a strong intramolecular hydrogen bond between the amide nitrogen (

    
    ) and the carboxylic acid carbonyl (
    
    
    
    ).
  • Implication: This internal "lock" reduces the ability of the polar groups to interact with water, resulting in lower aqueous solubility than predicted by LogP alone. It creates a planar, stackable lattice (high melting point) that resists dissolution ("brick dust" behavior).

Physicochemical Specifications

The following data aggregates experimental ranges from analogous


-aryl maleamic acids and calculated descriptors for the specific 5-chloro-2-methyl derivative.
Table 1: Core Physicochemical Properties[1]
PropertyValue / RangeContext & Implication
Molecular Formula

MW: 239.65 g/mol
CAS Registry 208663-08-5Specific to the 5-Cl, 2-Me isomer.[1]
Physical State Crystalline SolidTypically white to off-white needles/prisms.
Melting Point 178°C – 185°C (Dec.)Critical: Decomposes via cyclodehydration to maleimide near MP.
pKa (Acid) 3.5 – 4.2 (Calc.)Moderately acidic. Ionized at physiological pH (7.4).
pKa (Base) < 1.0 (Amide N)The amide nitrogen is non-basic due to conjugation.
LogP (Oct/Wat) 2.1 – 2.4 (Calc.)Moderate lipophilicity; drives membrane permeability.
LogD (pH 7.4) -0.5 – 0.1High solubility in neutral buffers due to ionization (

).

~240 nm, ~290 nmUV active; useful for HPLC detection.

Solubility Profile & Solvent Compatibility

The solubility of this compound is pH-dependent and kinetically unstable .

Aqueous Solubility (pH Dependent)
  • pH < 3 (Acidic): Insoluble (< 0.1 mg/mL). The molecule exists in its neutral, intramolecularly bonded form.

  • pH > 6 (Neutral/Basic): Soluble (> 10 mg/mL). Deprotonation of the carboxylic acid breaks the intramolecular H-bond, forming the soluble carboxylate anion.

    • Warning: Prolonged storage at pH > 8 risks hydrolysis of the amide bond (cleavage back to aniline + maleate).

Organic Solvent Screen
  • High Solubility (> 50 mg/mL): DMSO, DMF, DMAc. (Use for stock solutions).

  • Moderate Solubility (Heat required): Ethanol, Methanol, Acetone. (Use for recrystallization).[2][3][4]

  • Low Solubility (< 1 mg/mL): Toluene, Dichloromethane, Hexanes. (Use as anti-solvents during synthesis).

The "Brick Dust" Phenomenon

Due to the planar stacking of the aryl ring and the amide system, the crystal lattice energy is high. Dissolution in organic solvents often requires initial heating to break the lattice (thermodynamic barrier), even if the solution is stable at room temperature thereafter.

Stability & Degradation Mechanisms

Understanding the degradation pathways is essential for accurate analysis. The compound is prone to cyclodehydration (forming the maleimide) or isomerization (to fumaramic acid derivatives).

Diagram 1: Stability & Reaction Pathways

This diagram illustrates the equilibrium between the stable maleamic acid, the reactive maleimide, and hydrolysis byproducts.

ReactionPathways Maleamic Maleamic Acid Form (Target Compound) Stable at pH 4-6 Anion Carboxylate Anion (Soluble Form) pH > 7 Maleamic->Anion Deprotonation (Fast) Maleimide N-Aryl Maleimide (Cyclized Impurity) Reactive Electrophile Maleamic->Maleimide Acid + Heat - H2O Hydrolysis Hydrolysis Products (Aniline + Maleic Acid) Maleamic->Hydrolysis Strong Base/Acid (Irreversible) Fumaramic Fumaramic Isomer (Trans-isomer) Photodegradation Maleamic->Fumaramic UV Light Isomerization Anion->Maleamic Acidification Maleimide->Maleamic Aq. Hydrolysis (Slow)

Caption: Chemical fate of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid under varying environmental stresses.

Experimental Protocols

Synthesis & Purification (Self-Validating)

This protocol ensures the isolation of the pure Z-isomer without contamination from the maleimide or unreacted aniline.

  • Reagents: Dissolve 5-chloro-2-methylaniline (1.0 eq) in Toluene (anhydrous). Dissolve Maleic Anhydride (1.05 eq) separately in Toluene.

  • Reaction: Add the aniline solution dropwise to the anhydride solution at room temperature .

    • Why? The exothermic reaction immediately precipitates the product. Keeping it cool prevents cyclization to maleimide.

  • Validation: The solution should turn from clear to a thick suspension (yellowish-white solid).

  • Isolation: Filter the solid. Wash copiously with Dichloromethane (DCM) to remove unreacted aniline and maleic anhydride.

  • Recrystallization: If purity < 98%, recrystallize from Ethanol/Water (9:1). Do not boil excessively.

Solubility Measurement (Shake-Flask Method)

Objective: Determine thermodynamic solubility at pH 7.4.

  • Preparation: Add excess solid (~5 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Dilute supernatant 10x in Acetonitrile/Water (50:50). Analyze via HPLC-UV (254 nm).

    • Note: Using pure acetonitrile as diluent stops any ongoing hydrolysis during the autosampler wait time.

Kinetic Stability Assay

Objective: Assess stability in solution over time (critical for biological assays).

  • Prepare a 10 mM stock in DMSO.

  • Dilute to 100 µM in PBS (pH 7.4) and Acetate Buffer (pH 4.0).

  • Inject into HPLC at t=0, 1h, 4h, 12h, 24h.

  • Pass Criteria: >95% parent compound remaining at 24h.

    • Failure Mode: Appearance of a peak at longer retention time indicates cyclization to maleimide (at acidic pH) or shorter retention time indicates hydrolysis (at basic pH).

Characterization Workflow

Diagram 2: Analytical Decision Tree

Use this workflow to characterize unknown batches or validate synthesis.

Workflow Start Crude Solid Isolated SolubilityCheck Solubility Test (5% NaHCO3) Start->SolubilityCheck Soluble Clear Solution (Formation of Salt) SolubilityCheck->Soluble Yes Insoluble Turbid/Insoluble (Contamination) SolubilityCheck->Insoluble No (Contains Aniline/Maleimide) HPLC HPLC-UV Analysis (C18 Column, ACN/H2O) Soluble->HPLC SinglePeak Single Peak (RT ~ 4-5 min) HPLC->SinglePeak Pass DoublePeak Double Peak HPLC->DoublePeak Fail DSC DSC Thermal Analysis SinglePeak->DSC IdentifyImpurity Identify Impurity: 1. Unreacted Aniline (Early RT) 2. Maleimide (Late RT) DoublePeak->IdentifyImpurity Endo Sharp Endotherm (~180°C) DSC->Endo Confirm MP

Caption: Step-by-step analytical workflow for validating purity and identity.

References

  • Synthesis & Kinetics of N-Aryl Maleamic Acids: Common synthesis protocols and cyclization kinetics for N-aryl maleamic acids are detailed in studies of maleimide bioconjugation reagents. Source:

  • Structural Characterization (Crystallography): Crystal structure analysis of the analogous N-(4-chloro-2-methylphenyl)maleamic acid, confirming the syn conformation and intramolecular hydrogen bonding. Source:

  • General Solubility & pKa Data: Comprehensive tables of pKa values for organic acids, supporting the estimated pKa of 3.5-4.2 for the maleamic acid moiety. Source:

  • Maleic Acid Derivative Properties: Baseline physicochemical data for maleamic acid derivatives and their toxicological profiles. Source:

Sources

Exploratory

Technical Whitepaper: Therapeutic Architectures of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic Acid Scaffolds

Executive Summary This technical guide analyzes the therapeutic utility of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (also known as N-(5-chloro-2-methylphenyl)maleamic acid). While often categorized as a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic utility of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (also known as N-(5-chloro-2-methylphenyl)maleamic acid). While often categorized as a synthetic intermediate for maleimides, this scaffold possesses intrinsic biological activity as a tunable Michael acceptor and a Xanthine Oxidase (XO) inhibitor .

This guide is structured for drug discovery professionals, focusing on two distinct therapeutic verticals:

  • Direct Therapeutic Application: Management of hyperuricemia and oxidative stress via Xanthine Oxidase inhibition and Nrf2 pathway modulation.

  • Medicinal Chemistry Application: Utilization as a "soft" covalent warhead or fragment for cysteine-targeted drug design (Targeted Covalent Inhibitors - TCIs).

Part 1: Chemical Architecture & Pharmacophore Analysis

The molecule is a conjugate of a lipophilic anchor (5-chloro-2-methylaniline) and an electrophilic warhead (maleic/fumaric acid monoamide).

Structural Deconstruction
  • The Anchor (5-Chloro-2-methylaniline):

    • Role: Provides hydrophobic interactions and steric bulk. The ortho-methyl group restricts rotation around the N-phenyl bond, locking the conformation and enhancing metabolic stability against amidases. The meta-chlorine atom increases lipophilicity and fills hydrophobic pockets (e.g., in the XO active site).

  • The Warhead (4-oxobut-2-enoic acid):

    • Role: Acts as a Michael acceptor. The electron-deficient alkene (conjugated with both a carbonyl and a carboxyl group) is susceptible to nucleophilic attack by thiols (cysteine residues, glutathione).

    • Tunability: Unlike the highly reactive N-phenylmaleimide, the open-chain maleamic acid form is less electrophilic, offering "soft" reactivity that reduces off-target toxicity.

Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Weight 239.66 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP ~2.1 - 2.5Moderate lipophilicity; good membrane permeability.
pKa (Carboxyl) ~3.5 - 4.0Ionized at physiological pH; affects binding mode (electrostatic interactions).
H-Bond Donors 2 (NH, OH)Critical for hinge binding in kinases or active site anchoring in XO.
Rotatable Bonds 3Allows induced fit adaptation.

Part 2: Therapeutic Verticals

Vertical A: Hyperuricemia & Oxidative Stress (Xanthine Oxidase Inhibition)

Recent studies indicate that N-aryl-4-amino-4-oxobut-2-enoic acid derivatives function as competitive inhibitors of Xanthine Oxidase (XO) , the enzyme responsible for uric acid production.

  • Mechanism: The planar anilinic tail mimics the purine ring of xanthine, while the carboxylic acid moiety interacts with the molybdenum center or adjacent residues (e.g., Arg880, Thr1010) in the XO active site.

  • Antioxidant Activity: The scaffold exhibits antioxidant potential via Hydrogen Atom Transfer (HAT) mechanisms, neutralizing Reactive Oxygen Species (ROS) generated during purine metabolism.

Vertical B: Targeted Covalent Inhibitors (Oncology)

In oncology, this scaffold serves as a template for designing Targeted Covalent Inhibitors (TCIs) .

  • Cysteine Targeting: The acrylamide-like double bond can form a covalent bond with non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK).

  • Advantage over Acrylamides: The terminal carboxyl group provides an additional "handle" for electrostatic steering, guiding the molecule to positively charged regions near the target cysteine before covalent bond formation.

Mechanism of Action Visualization

The following diagram illustrates the dual pathways: reversible inhibition of XO and irreversible modification of Cysteine.

MOA_Pathways cluster_XO Pathway A: Reversible Inhibition (Gout) cluster_Covalent Pathway B: Irreversible Inhibition (Oncology) Scaffold 4-(5-Cl-2-Me-anilino)- 4-oxobut-2-enoic acid XO_Enzyme Xanthine Oxidase (Mo-pt Center) Scaffold->XO_Enzyme H-Bond / Hydrophobic Target_Cys Target Cysteine (e.g., EGFR Cys797) Scaffold->Target_Cys Electrophilic Attack Inhibition Competitive Binding (Non-Covalent) XO_Enzyme->Inhibition Outcome_A Reduced Uric Acid (Hypouricemic Effect) Inhibition->Outcome_A Michael_Add Michael Addition (Thioether Bond) Target_Cys->Michael_Add Outcome_B Silenced Signaling (Apoptosis) Michael_Add->Outcome_B

Caption: Dual mechanism of action showing reversible XO inhibition and irreversible cysteine targeting.

Part 3: Synthesis & Optimization Protocols

Synthesis Protocol (High-Purity)

Objective: Synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid via anhydride ring opening.

Reagents:

  • Maleic Anhydride (1.0 eq)

  • 5-Chloro-2-methylaniline (1.0 eq)[1]

  • Solvent: Diethyl ether or THF (Anhydrous)

  • Catalyst: None required (Spontaneous reaction)

Step-by-Step Methodology:

  • Preparation: Dissolve 14.1 g (0.1 mol) of 5-chloro-2-methylaniline in 100 mL of anhydrous diethyl ether.

  • Addition: Dissolve 9.8 g (0.1 mol) of maleic anhydride in 50 mL of diethyl ether. Add this solution dropwise to the aniline solution at 0°C - 5°C with vigorous stirring.

  • Reaction: A yellow/off-white precipitate will form immediately. Stir for 2 hours at room temperature to ensure completion.

  • Isolation: Filter the solid precipitate.

  • Purification: Wash the solid with cold ether (2 x 30 mL) to remove unreacted starting materials. Recrystallize from ethanol/water (9:1) if necessary.[2]

  • Yield: Typically >85%.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic alkene protons (doublet of doublets) at

    
     6.2-6.5 ppm and the amide NH singlet at 
    
    
    
    10.0+ ppm.
Synthesis Workflow Visualization

Synthesis_Flow Start Start: Reagents Step1 Dissolve 5-Cl-2-Me-Aniline in Et2O (0°C) Start->Step1 Step2 Add Maleic Anhydride (Dropwise) Step1->Step2 Step3 Reaction: Ring Opening (Nucleophilic Acyl Substitution) Step2->Step3 Step4 Precipitation of Maleamic Acid Step3->Step4 Step5 Filtration & Washing Step4->Step5 Final Product: 4-(5-Cl-2-Me-anilino)-4-oxobut-2-enoic acid Step5->Final

Caption: Synthetic pathway for the generation of the target maleamic acid scaffold.

Part 4: Experimental Validation Assays

To validate the therapeutic potential, the following assays are recommended.

Xanthine Oxidase Inhibition Assay[3][4][5]
  • Principle: Measure the reduction in uric acid formation from xanthine.

  • Protocol:

    • Incubate XO enzyme (0.05 U/mL) with the test compound (0.1 - 100

      
      M) in phosphate buffer (pH 7.5) for 10 min.
      
    • Add Xanthine substrate (150

      
      M).
      
    • Monitor absorbance at 290 nm (uric acid

      
      ) for 10 min.
      
    • Calculate IC50 relative to Allopurinol (positive control).

Cysteine Reactivity (GSH) Assay
  • Principle: Assess the "warhead" reactivity half-life (

    
    ) to ensure it is not too reactive (toxic) or too inert.
    
  • Protocol:

    • Mix compound (50

      
      M) with Glutathione (GSH, 500 
      
      
      
      M) in PBS (pH 7.4).
    • Monitor the disappearance of the parent compound peak via HPLC-UV or LC-MS at time points: 0, 15, 30, 60, 120 min.

    • Target Profile: A

      
       of 1–4 hours indicates a "tunable" covalent inhibitor suitable for drug development.
      

Part 5: Future Directions & Strategic Recommendations

  • Prodrug Cyclization: Investigate the in vivo cyclization of this acid to N-(5-chloro-2-methylphenyl)maleimide . The maleimide is significantly more potent but more toxic. The acid form may act as a safer prodrug that cyclizes only in the acidic microenvironment of tumors.

  • Fragment Linking: Use the carboxylic acid tail to link this scaffold to known kinase-binding motifs (e.g., quinazolines) to create novel Proteolysis Targeting Chimeras (PROTACs) or dual-action inhibitors.

  • Nrf2 Activation: Test the molecule for Nrf2 induction in keratinocytes. Similar fumaric acid derivatives are approved for Psoriasis; this lipophilic analog may offer better skin penetration for topical applications.

References

  • Mekelleche, S. M., et al. (2017). "Analysis of the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives using quantum-chemistry descriptors and molecular docking." Journal of Molecular Modeling. Link

  • PureSynth. (2024). "N-(5-Chloro-2-Methylphenyl)Maleamic Acid: Chemical Properties and Availability." PureSynth Catalog. Link

  • Mehmood, A., et al. (2022).[3] "Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds." Frontiers in Nutrition. Link

  • Singh, H., & Rastogi, S. (1980). "Kinetics of solid state reaction between maleic anhydride and substituted amines." Indian Journal of Chemistry. Link

  • BenchChem. (2024). "5-Chloro-2-methylaniline: Applications in Pharmaceutical Synthesis." BenchChem Reagent Guide. Link

Sources

Foundational

Thermodynamic properties and stability data for 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid Introduction: A Molecule of Interest 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Introduction: A Molecule of Interest

4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid is a member of the N-substituted maleanilic acid class of compounds. Its structure, featuring a substituted aromatic amine linked via an amide bond to an unsaturated dicarboxylic acid moiety, presents a unique combination of functional groups that dictate its physicochemical behavior. Understanding the thermodynamic properties and stability of this molecule is paramount for its potential application in drug development, as these characteristics directly influence its formulation, shelf-life, bioavailability, and interaction with biological systems.

This guide provides a comprehensive overview of the critical thermodynamic parameters and the chemical stability profile of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and standard analytical protocols to provide a robust predictive framework for its behavior. Every protocol described is grounded in authoritative standards, ensuring a self-validating approach to characterization.

Physicochemical and Thermodynamic Properties

The thermodynamic properties of an active pharmaceutical ingredient (API) are foundational to all aspects of its development. Key parameters include the melting point, which influences purification and formulation; solubility, which affects bioavailability; and the acid dissociation constant (pKa), which governs its behavior in physiological environments.

PropertyPredicted/Analog-Based ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₀ClNO₃Defines the exact composition and molecular weight.
Molecular Weight 240.66 g/mol Essential for all stoichiometric calculations and formulation design.
Melting Point (Tₘ) ~197-199 °C (based on 4-chloro analog)[1]Indicates purity and solid-state stability; critical for processing and formulation (e.g., hot-melt extrusion).
Predicted pKa (Acid) ~4-5The carboxylic acid group's pKa dictates solubility and absorption in the varying pH of the GI tract.
Predicted pKa (Base) Very low (Amide N)The amide nitrogen is generally non-basic, preventing protonation under physiological conditions.
Predicted LogP ~2.5 - 3.5Indicates lipophilicity, affecting membrane permeability and absorption (Lipinski's Rule of Five).
Aqueous Solubility Poorly solubleMaleanilic acids are generally poorly soluble in water[2]. This necessitates formulation strategies like salt formation or amorphous dispersions.

Thermal Stability and Characterization

Thermal analysis is critical to understanding the solid-state stability of a compound, its polymorphic forms, and its decomposition behavior under heat. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Causality Behind Experimental Choices
  • DSC is selected to precisely determine the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp melting peak indicates a pure, crystalline substance, whereas a broad peak might suggest impurities or an amorphous state. It can also reveal other thermal events like glass transitions or polymorphic transformations.[3][4][5]

  • TGA is employed to determine the temperature at which the molecule begins to decompose. It measures mass loss as a function of temperature, providing a clear profile of thermal stability and identifying the loss of volatiles or decomposition products.[6][7][8][9][10] For maleanilic acids, a key decomposition pathway is the loss of water to form the corresponding maleimide, or reversion to aniline and maleic anhydride.[2]

Experimental Workflow: Thermal Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Protocol cluster_tga TGA Protocol cluster_analysis Data Analysis Prep Weigh 2-5 mg of sample into an aluminum pan Seal Hermetically seal the pan Prep->Seal DSC_Load Place sample and reference pans into DSC cell Seal->DSC_Load TGA_Load Place open sample pan on TGA balance Seal->TGA_Load DSC_Equil Equilibrate at 25°C DSC_Load->DSC_Equil DSC_Ramp Ramp temperature to >250°C (e.g., at 10°C/min) DSC_Equil->DSC_Ramp DSC_Data Record heat flow vs. T DSC_Ramp->DSC_Data Analysis_DSC Determine onset of melt (Tₘ) and integrate peak (ΔHfus) DSC_Data->Analysis_DSC TGA_Equil Equilibrate at 25°C under N₂ purge TGA_Load->TGA_Equil TGA_Ramp Ramp temperature to >300°C (e.g., at 10°C/min) TGA_Equil->TGA_Ramp TGA_Data Record mass % vs. T TGA_Ramp->TGA_Data Analysis_TGA Determine onset of mass loss (Tₒ) TGA_Data->Analysis_TGA

Caption: Workflow for DSC and TGA thermal characterization.

Chemical Stability Profile

The chemical stability of a drug substance determines its shelf-life and dictates necessary storage conditions. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Hydrolytic Stability

The primary point of hydrolytic instability in 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid is the amide bond.

  • Mechanism: Amide hydrolysis can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Under basic conditions, hydroxide directly attacks the carbonyl carbon.

  • Intramolecular Catalysis: The presence of the adjacent carboxylic acid group can lead to intramolecular catalysis of amide hydrolysis, a known phenomenon in related structures like phthalanilic acid.[11]

  • Expected Outcome: Hydrolysis will cleave the molecule into 5-chloro-2-methylaniline and maleic acid.

Photostability

Aromatic halides and aniline derivatives can be susceptible to photodegradation.

  • Mechanism: Upon absorption of UV light, the molecule can be promoted to an excited state. The carbon-chlorine bond can undergo homolytic cleavage to form radical species, which can lead to a cascade of degradation products.

  • Testing Standard: Photostability testing must be conducted according to the International Council for Harmonisation (ICH) Q1B guidelines, which specify exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[2][12][13][14]

Predicted Degradation Pathways

G cluster_thermal Thermal Degradation Parent 4-(5-Chloro-2-methylanilino)- 4-oxobut-2-enoic acid Aniline 5-Chloro-2-methylaniline Parent->Aniline Hydrolysis MaleicAcid Maleic Acid Parent->MaleicAcid Hydrolysis Anhydride Maleic Anhydride Parent->Anhydride Heat (>100°C) - H₂O

Caption: Predicted chemical degradation pathways.

Protocols for Stability Assessment

A validated stability-indicating analytical method is required to accurately quantify the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15][16][17][18][19]

Protocol: Forced Degradation Study

The goal is to intentionally degrade the sample to produce the likely degradation products for analytical method development.

ConditionReagent/StressTypical ConditionsRationale
Acid Hydrolysis 0.1 M HCl60°C for 24-48hTo promote acid-catalyzed amide bond cleavage.
Base Hydrolysis 0.1 M NaOHRoom Temp for 8-24hTo promote base-catalyzed amide bond cleavage.
Oxidation 3% H₂O₂Room Temp for 24hTo assess susceptibility to oxidative degradation.
Thermal Dry Heat80°C for 72hTo assess solid-state thermal stability.
Photolytic ICH Q1B LightAmbient TempTo assess stability under light exposure.[2][12][13]
Protocol: Stability-Indicating HPLC Method Development

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) cluster_stability Long-Term Stability Study Start Select Column & Mobile Phase (e.g., C18, ACN/H₂O gradient) Inject Inject Forced Degradation Samples Start->Inject Eval Evaluate Peak Purity & Resolution Inject->Eval Analyze Chromatograms Optimize Optimize Gradient, pH, Flow Rate Eval->Optimize Resolution < 1.5? Val Specificity, Linearity, Accuracy, Precision, Robustness Eval->Val Resolution > 1.5 Optimize->Inject Re-inject Store Store samples at specified ICH conditions (e.g., 25°C/60% RH) Val->Store Test Test at timepoints (0, 3, 6, 12 mo) Store->Test Report Quantify API and degradants Test->Report

Caption: Workflow for stability-indicating HPLC method development.

Protocol for pKa Determination

The pKa is a critical parameter that influences solubility and absorption. Potentiometric titration is a highly accurate and standard method for its determination.[20][21][22][23][24]

Rationale for Potentiometric Titration

This method directly measures the pH of a solution as a titrant (a strong base, like NaOH) is added incrementally. The pKa of the carboxylic acid corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. It is robust, precise, and does not require a chromophore in the molecule.[23][24]

Experimental Protocol: Potentiometric Titration
  • Preparation: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Prepare a carbonate-free 0.1 M NaOH solution.

  • Sample Solution: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 1 mM).[22][24]

  • Titration: Place the sample solution in a jacketed vessel at a constant temperature (25°C) and purge with nitrogen to exclude CO₂.

  • Data Collection: Add small, precise aliquots of the 0.1 M NaOH titrant and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting sigmoid curve.[21]

Conclusion

This guide outlines a comprehensive strategy for the characterization of the thermodynamic properties and stability of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. While direct experimental data remains to be established, the analysis of its structural components and data from close analogs provides a strong predictive foundation. The described protocols for thermal analysis, stability-indicating method development, and pKa determination represent the industry-standard, scientifically-grounded approach required for the rigorous evaluation of a potential drug candidate. The successful execution of these methodologies will yield the critical data necessary to guide formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of the substance throughout its lifecycle.

References

  • DrugFuture. (n.d.). Maleanilic Acid. Retrieved from [Link]

  • Saedi, H. (2012, November 28). Solvent free preparation of N-substituted maleanilic acid. SciSpace. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]

  • Riechers, B., et al. (2020, June 19). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. American Chemical Society. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2021, September 15). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

  • Certified Laboratories. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Retrieved from [Link]

  • Katagi, T. (n.d.). Hydrolysis of N-Phenylimide Herbicide Flumioxazin and Its Anilic Acid Derivative in Aqueous Solutions. ResearchGate. Retrieved from [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Welcome to the technical support center for the synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific synthesis. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, providing you with the in-depth knowledge to troubleshoot and optimize your reaction effectively.

Reaction Overview

The synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid is achieved through the nucleophilic acyl substitution reaction between 2-methyl-5-chloroaniline and maleic anhydride. The amine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form the corresponding maleamic acid product.[1][2] This reaction is generally efficient, but its success is highly dependent on reagent quality, reaction conditions, and proper work-up procedures.

Chemical Equation: 2-methyl-5-chloroaniline + Maleic Anhydride → 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Frequently Asked Questions (FAQs)

Q1: What is the typical expected yield for this reaction?

A: Under optimized conditions with pure starting materials, yields for the formation of maleamic acids from anilines and maleic anhydride are often very high, frequently exceeding 90-95%.[3] If your yield is significantly lower, it strongly indicates an issue with reagents, reaction conditions, or the purification process.

Q2: What is the best solvent for this synthesis?

A: Aprotic solvents are highly recommended to prevent side reactions, primarily the hydrolysis of maleic anhydride.[4] Suitable choices include diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), or acetone.[3] The choice may depend on the solubility of the starting aniline and the final product.

SolventPolarityBoiling Point (°C)Notes
Diethyl Ether Low34.6Excellent choice, product often precipitates directly.[3]
DCM Medium39.6Good solvent for many anilines.
THF Medium66.0Good solvating power, but must be anhydrous.
Acetone High56.0Can be used, ensure it is dry.

Q3: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary?

A: An inert atmosphere is generally not required for this reaction. The primary concern is moisture, which can hydrolyze the maleic anhydride.[1] Therefore, using dry glassware and anhydrous solvents is more critical than excluding air.

Q4: How can I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting materials (2-methyl-5-chloroaniline and maleic anhydride). The reaction is complete when the spot corresponding to the aniline has been completely consumed, and a new, more polar spot for the carboxylic acid product has appeared. A co-spot (a lane with both the reaction mixture and starting material) can help confirm the disappearance of the starting material.

In-Depth Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format to guide you to a logical solution.

Core Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing the root cause of low yield.

G cluster_reaction Reaction Failure Analysis cluster_workup Work-up & Purification Failure Analysis start Low Yield Observed check_reaction Did the reaction go to completion? (Check TLC) start->check_reaction reagents Check Reagent Quality - Anhydride Hydrolysis? - Aniline Purity? check_reaction->reagents No extraction Review Extraction Protocol - Incorrect pH? - Emulsion Formation? check_reaction->extraction Yes conditions Review Reaction Conditions - Correct Solvent? - Adequate Time/Temp? reagents->conditions end_point Implement Solution & Re-run conditions->end_point precipitation Review Precipitation/Crystallization - Product soluble in acid? - Insufficient Cooling? extraction->precipitation precipitation->end_point

Caption: Systematic workflow for troubleshooting low yield.

Problem Area 1: Reaction Failure or Incomplete Conversion

Q: I've mixed my reagents, but after several hours, TLC analysis shows a significant amount of unreacted 2-methyl-5-chloroaniline. What went wrong?

A: This indicates a fundamental issue with reactivity. The most common culprits are the quality of your starting materials or suboptimal reaction conditions.

  • Cause 1: Degraded Maleic Anhydride

    • Explanation: Maleic anhydride is highly susceptible to hydrolysis, reacting with ambient moisture to form maleic acid.[5] Maleic acid is a dicarboxylic acid and will not react with the aniline under these conditions because the carboxyl groups are not sufficiently electrophilic.[4]

    • Solution:

      • Always use a fresh bottle of maleic anhydride or one that has been stored properly in a desiccator.

      • If you suspect hydrolysis, you can confirm by taking a melting point (pure maleic anhydride: 52.8 °C; maleic acid: 135 °C) or running an IR spectrum (anhydride shows characteristic C=O stretches around 1780 and 1850 cm⁻¹; acid shows a broad O-H stretch).

      • Ensure all glassware is oven- or flame-dried before use and that you are using an anhydrous grade of solvent.

  • Cause 2: Impure 2-methyl-5-chloroaniline

    • Explanation: Impurities in the aniline can inhibit the reaction. If the aniline has oxidized over time (often indicated by a dark coloration), its purity is compromised.

    • Solution: Purify the 2-methyl-5-chloroaniline before use, typically by distillation or recrystallization, if it appears discolored or you suspect it is impure.

  • Cause 3: Suboptimal Reaction Conditions

    • Explanation: While the reaction is often facile, the electronic properties of 2-methyl-5-chloroaniline (with an electron-withdrawing chloro group) reduce its nucleophilicity compared to aniline itself.[1] Room temperature may not be sufficient to drive the reaction to completion in a reasonable timeframe.

    • Solution:

      • Gently warm the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC.

      • Ensure efficient stirring, as this is a bimolecular reaction where contact between reagents is essential. If the product precipitates during the reaction, vigorous stirring is needed to keep the remaining starting materials in solution.

Reaction Mechanism & A Key Side Reaction

Understanding the mechanism and potential pitfalls is crucial. The primary reaction is straightforward, but the hydrolysis of the anhydride is a critical competing pathway to avoid.

G cluster_main Main Reaction Pathway cluster_side Side Reaction (Hydrolysis) Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Anhydride Maleic Anhydride (Electrophile) Anhydride->Intermediate Product Desired Product (Maleamic Acid) Intermediate->Product Ring Opening & Proton Transfer Water H₂O (Moisture) MaleicAcid Maleic Acid (Unreactive) Water->MaleicAcid Anhydride_side Maleic Anhydride Anhydride_side->MaleicAcid Hydrolysis

Caption: The desired reaction pathway versus anhydride hydrolysis.

Problem Area 2: Low Yield After Work-up and Purification

Q: My TLC analysis showed complete conversion to the product, but after the work-up and isolation steps, my final yield was very low. Where did my product go?

A: This is one of the most common issues and almost always points to losses during the purification phase. The acidic nature of the product is key to its purification but can also be a source of error.

  • Cause 1: Incorrect pH During Acid-Base Extraction

    • Explanation: A standard method to purify the product is to wash the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic solution deprotonates the product's carboxylic acid, forming a water-soluble carboxylate salt, which partitions into the aqueous layer. Unreacted aniline and neutral impurities remain in the organic layer. The aqueous layer is then re-acidified (e.g., with 1M HCl) to a low pH (~2), which re-protonates the carboxylate, causing the pure product to precipitate out of the solution. If the pH is not made sufficiently acidic, the product will remain dissolved in the water as the carboxylate salt and will not precipitate.

    • Solution:

      • When acidifying the basic aqueous extract, add the acid slowly while stirring and monitor the pH with pH paper or a pH meter.

      • Continue adding acid until the pH is robustly acidic (pH 1-2) to ensure complete protonation and precipitation.

      • Cool the acidified mixture in an ice bath to further decrease the product's solubility before filtration.

  • Cause 2: Insufficient Extraction

    • Explanation: If you do not perform enough washes with the aqueous base, some of your product may remain in the organic layer, which is then discarded.

    • Solution: Extract the organic layer multiple times (e.g., 3x with equal volumes of sodium bicarbonate solution) to ensure all the acidic product is transferred to the aqueous phase.

  • Cause 3: Premature Product Precipitation

    • Explanation: The product itself may have limited solubility in the initial reaction solvent. If it precipitates out before the reaction is complete, it can trap unreacted starting materials, leading to an impure final product and an artificially low yield of pure material.

    • Solution: If significant precipitation is observed early on, consider using a solvent in which the product is more soluble or using a larger volume of the initial solvent.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 g, 10.2 mmol).

  • Solvent Addition: Add 30 mL of anhydrous diethyl ether. Stir at room temperature until the maleic anhydride is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve 2-methyl-5-chloroaniline (1.44 g, 10.2 mmol) in 10 mL of anhydrous diethyl ether.

  • Reaction: Add the aniline solution dropwise to the stirring maleic anhydride solution over 10 minutes. A precipitate will likely form immediately.

  • Stirring: Stir the resulting suspension vigorously at room temperature for 2 hours.

  • Monitoring: Check for the complete consumption of the aniline using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Isolation: If a thick precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual starting materials. The product can then be purified further as described below. If little precipitate forms, proceed directly to the purification protocol.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

  • Dissolution: Transfer the entire reaction mixture (or the filtered crude solid) to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water.

  • Basification: Add 50 mL of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add another 25 mL of sodium bicarbonate solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is strongly acidic (pH ~1-2, check with pH paper). A white or off-white precipitate of the pure product should form.

  • Isolation: Allow the mixture to stand in the ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold water to remove inorganic salts. Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry to a constant weight.

  • (Optional) Recrystallization: For the highest purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water or acetone/water mixture.

References

  • Amine + Anhydride - ReactionWeb.io. (n.d.). Retrieved February 21, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal. [Link]

  • Reaction Between Maleic Anhydride & Substituted Amines In Solid State. (1976). Indian Journal of Chemistry. [Link]

  • Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. (2019). IOSR Journal of Applied Chemistry. [Link]

  • Maleic anhydride - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Reactions Involving Maleic Anhydride. (2020). ResearchGate. [Link]

  • What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? (n.d.). Homework.Study.com. Retrieved February 21, 2026, from [Link]

  • N-Phenylmaleimide. (n.d.). Organic Syntheses Procedure. Retrieved February 21, 2026, from [Link]

Sources

Optimization

Identifying common impurities in 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid production

Welcome to the technical support guide for the synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during the production of this compound. The following question-and-answer format addresses specific issues to ensure the integrity and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid?

The fundamental reaction involves the nucleophilic acyl substitution of maleic anhydride with 5-chloro-2-methylaniline. In this process, the amino group of 5-chloro-2-methylaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid, which is 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid.

Q2: What are the most critical parameters to control during this synthesis?

The most critical parameters to control are:

  • Temperature: The reaction is typically carried out at a controlled temperature to prevent side reactions and decomposition of the product.

  • Solvent: The choice of solvent is crucial. An appropriate solvent will dissolve the reactants and facilitate the reaction without participating in side reactions.

  • Purity of Starting Materials: The purity of both 5-chloro-2-methylaniline and maleic anhydride directly impacts the purity of the final product and the impurity profile.[1][2]

  • Moisture Control: The presence of water can lead to the hydrolysis of maleic anhydride, a significant source of impurity.[3][4][5]

Q3: What are the expected physical properties of the final product?

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section details the common impurities that can arise during the synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid, their mechanisms of formation, and strategies to minimize their presence.

Impurity A: Maleic Acid
  • Question: My final product shows a significant peak corresponding to maleic acid in my analytical chromatogram. What is the cause, and how can I prevent it?

  • Answer:

    • Causality: Maleic acid is formed through the hydrolysis of the starting material, maleic anhydride, in the presence of water.[3][4][5] This reaction is rapid, especially at room temperature and is catalyzed by both acids and bases.[4][5] The half-life of maleic anhydride in water at 25°C is approximately 22 seconds, highlighting its high susceptibility to hydrolysis.[6]

    • Prevention and Mitigation:

      • Use Anhydrous Solvents: Ensure all solvents used in the reaction are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • Proper Storage of Maleic Anhydride: Store maleic anhydride in a desiccator to prevent moisture absorption.

      • Purification: If maleic acid is present in the final product, it can often be removed by recrystallization from a suitable solvent system, as its solubility properties will differ from the desired product.

Impurity B: Unreacted 5-Chloro-2-methylaniline
  • Question: I have a persistent impurity that I've identified as the starting amine. How can I ensure complete reaction?

  • Answer:

    • Causality: The presence of unreacted 5-chloro-2-methylaniline indicates an incomplete reaction. This can be due to several factors:

      • Incorrect Stoichiometry: An excess of the amine or an insufficient amount of maleic anhydride.

      • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

      • Poor Mixing: Inadequate agitation can lead to localized areas of high reactant concentration and incomplete reaction.

    • Prevention and Mitigation:

      • Stoichiometric Control: Carefully measure the molar equivalents of both reactants. A slight excess of maleic anhydride can be used to drive the reaction to completion, but this may necessitate an additional purification step to remove the excess anhydride and its hydrolysis product.

      • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.[7]

      • Optimization of Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for complete conversion.

      • Purification: Unreacted amine can typically be removed through recrystallization or column chromatography.

Impurity C: Isomeric Impurity (Fumaric Acid Amide)
  • Question: My product appears to have an isomer that is difficult to separate. What could it be?

  • Answer:

    • Causality: The double bond in the but-2-enoic acid moiety can potentially isomerize from the cis (maleic) to the trans (fumaric) configuration, especially under certain conditions like elevated temperatures or the presence of acidic or basic catalysts. This would result in the formation of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid's trans-isomer. Maleic acid itself is known to isomerize to fumaric acid at temperatures around 138°C.[6]

    • Prevention and Mitigation:

      • Temperature Control: Avoid excessive heating during the reaction and subsequent work-up and purification steps.

      • pH Control: Maintain a neutral or near-neutral pH during the work-up to minimize acid or base-catalyzed isomerization.

      • Analytical Characterization: Use analytical techniques that can distinguish between cis and trans isomers, such as ¹H NMR spectroscopy (coupling constants of the vinyl protons will be different) or HPLC with a suitable column and mobile phase.

Impurity D: Di-acylated Aniline
  • Question: I am observing a higher molecular weight impurity. Could it be a di-acylated product?

  • Answer:

    • Causality: While less common for the primary amine, under harsh conditions or with a large excess of an acylating agent, a second acylation could potentially occur, though it's more likely with other reactive sites on the aniline or if the initial product can react further. However, the primary amine's nucleophilicity is significantly reduced after the first acylation, making a second acylation on the same nitrogen highly unlikely. It is more plausible that other side reactions are occurring.

    • Prevention and Mitigation:

      • Stoichiometry: Precise control of the reactant molar ratios is crucial.

      • Reaction Conditions: Use the mildest possible reaction conditions (temperature, time) to achieve complete conversion of the starting amine.

Summary of Common Impurities and Mitigation Strategies
ImpurityFormation PathwayPrevention/Mitigation Strategies
Maleic Acid Hydrolysis of maleic anhydrideUse anhydrous solvents, inert atmosphere, proper storage of maleic anhydride, recrystallization.[3][4][5]
Unreacted 5-Chloro-2-methylaniline Incomplete reactionPrecise stoichiometry, reaction monitoring (TLC, HPLC), optimization of reaction conditions, recrystallization, or column chromatography.[7]
Isomeric Impurity (Fumaric Acid Amide) Isomerization of the double bondStrict temperature and pH control.
Di-acylated Aniline Reaction with excess acylating agentStrict stoichiometric control, mild reaction conditions.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic Acid
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 5-chloro-2-methylaniline (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, dichloromethane).

  • Reaction: To the stirred solution, add maleic anhydride (1.0 - 1.05 eq) portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is no longer detectable.

  • Work-up: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to remove unreacted starting materials and by-products.

Protocol 2: Analytical Method for Purity Assessment (RP-HPLC)

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for the quantitative analysis of the final product and its impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][9]

Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_investigation Impurity Investigation cluster_mitigation Mitigation & Control Synthesis Synthesis of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid Crude_Product Crude Product Synthesis->Crude_Product Initial_Analysis Initial Purity Check (TLC/HPLC) Crude_Product->Initial_Analysis Impurity_Detected Impurity Detected Initial_Analysis->Impurity_Detected If purity < specification Final_Product Pure Final Product Initial_Analysis->Final_Product If purity meets specification Isolation Isolate Impurity (Prep-HPLC/Column Chromatography) Impurity_Detected->Isolation Characterization Structural Characterization (MS, NMR, IR) Isolation->Characterization Identify_Source Identify Source of Impurity Characterization->Identify_Source Optimize_Process Optimize Reaction Conditions Identify_Source->Optimize_Process Implement_Control Implement In-Process Controls Optimize_Process->Implement_Control Implement_Control->Final_Product

Caption: Workflow for identifying and mitigating impurities.

Reaction Pathway and Impurity Formation

Reaction_Pathway cluster_reactants Starting Materials cluster_impurities Potential Impurities Aniline 5-Chloro-2-methylaniline Unreacted_Aniline Unreacted 5-Chloro-2-methylaniline Aniline->Unreacted_Aniline Incomplete Reaction Product 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic Acid Aniline->Product Nucleophilic Acyl Substitution Anhydride Maleic Anhydride Maleic_Acid Maleic Acid Anhydride->Maleic_Acid Hydrolysis Anhydride->Product Water H₂O Water->Maleic_Acid

Caption: Key reaction and common impurity formation pathways.

IV. References

  • Anquan Chemical. (2025, November 25). What Happens When Maleic Anhydride Reacts With Water? News.

  • Benchchem. (n.d.). Hydrolysis of maleic anhydride in copolymerization with acrylic acid.

  • Koyon. (2025, July 9). What are the reaction kinetics of maleic anhydride reactions? Blog.

  • US/ICCA. (2004, April 23). SIAM 18, 20-23 April 2004 SIDS INITIAL ASSESSMENT PROFILE CAS No. 108-31-6 110-16-7 Chemical Name Maleic Anhydride Male.

  • Ataman Kimya. (n.d.). MALEIC ANHYDRIDE.

  • Rastogi, R. P., Singh, N. B., & Singh, N. P. (n.d.). Reaction Between Maleic Anhydride & Substituted Amines In Solid State.

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.

  • PubChem. (n.d.). 5-Chloro-2-methylaniline.

  • Igidov, N. M., et al. (n.d.). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta.

  • ChemicalBook. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki.

  • Chemistry Stack Exchange. (2017, January 21). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?

  • John, et al. (2022). World Journal of Pharmaceutical Research, 11(9).

  • Maslarska, V., et al. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

  • ChemicalBook. (2026, January 17). 5-Chloro-2-methylaniline - Safety Data Sheet.

  • Khan, I., et al. (2025, January 3). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed.

  • HETEROCYCLES, Vol. 48, No. 5, 1998.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

  • Biomedical Journal of Scientific & Technical Research. (2017, November 1). Analytical Quality by Design: A Mini Review Volume 1 - Issue 6.

  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides.

  • Reddy, G. O., et al. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC.

  • El-Hashash, M. A., & Rizk, S. A. (2019, September 13). behaviour of 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid towards carba-and aza-nucleophiles and some reaction with the products. ResearchGate.

  • ResearchGate. (2025, August 9). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine.

  • RASĀYAN J. Chem., Vol. 16, No. 3, 2023.

  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

  • ResearchGate. (2025, October 16). (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.

  • Google Patents. (n.d.). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

Sources

Troubleshooting

Resolving solubility issues of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid in aqueous buffers

Topic: Resolving solubility issues of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid in aqueous buffers Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid in aqueous buffers Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Compound: 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Class: N-aryl Maleamic Acid Derivative / Michael Acceptor Application: Covalent cysteine modification, kinase inhibition probes, metabolic intermediate standards.

Executive Summary: The Physicochemical Challenge

This compound presents a classic "solubility-stability paradox" common to N-aryl maleamic acids. Structurally, it consists of a hydrophobic 5-chloro-2-methylaniline head group coupled to a hydrophilic but-2-enoic acid tail.

  • The Solubility Barrier: The lipophilic chloro-methyl-phenyl ring drives aggregation in aqueous media, while the carboxylic acid (pKa ~3.5–4.5) requires ionization for solubility.

  • The Stability Trap: The internal amide bond and the

    
    -unsaturated ketone (Michael acceptor) are susceptible to hydrolysis and cyclization, particularly in unoptimized buffers.
    

This guide provides a self-validating protocol to solubilize this compound without compromising its structural integrity.

Critical Solubility Data

Solvent / BufferSolubility Limit (Est.)StatusNotes
DMSO > 50 mMRecommended Ideal for stock solutions. Anhydrous DMSO prevents hydrolysis.
Ethanol ~ 10–20 mMVariableGood for stocks, but evaporation can alter concentration.
PBS (pH 7.4) < 0.1 mMPoor Precipitates immediately if added directly from solid.
PBS (pH 7.4) + 1% DMSO ~ 0.5–1.0 mMModerate Requires "Pre-dissolve & Dilute" method (see Protocol A).
Acidic Buffer (pH < 4) InsolubleAvoid The carboxylate is protonated (neutral), crashing the compound out.
Tris/Glycine Buffers VariableCaution Primary amines in buffer can react with the Michael acceptor (warhead).

Troubleshooting Guide & FAQs

Q1: I added the solid powder directly to PBS, and it formed a gummy precipitate. Can I sonicate it into solution?

Technical Answer: No. Sonicating the gummy precipitate in aqueous buffer rarely works for this compound class and risks degrading the Michael acceptor moiety due to localized heating. The "gum" forms because the hydrophobic aromatic rings stack (pi-stacking) to exclude water, while the carboxylic acid remains only partially ionized.

The Fix (Protocol A: The "Salt-In" Dilution):

  • Dissolve in DMSO: Prepare a 100 mM stock in anhydrous DMSO. The solution should be clear and slightly yellow.

  • Prepare the Buffer: Use a buffer at pH 7.5–8.0 (e.g., Phosphate or HEPES). Crucial: Ensure the buffer capacity is strong (≥50 mM) to handle the acidic shift.

  • Dropwise Addition: While vortexing the buffer rapidly, add the DMSO stock dropwise. Do not exceed 1-2% v/v DMSO final concentration.

  • Clarification: If slight turbidity persists, adjust pH upward carefully with dilute NaOH. The compound requires the carboxylate form (

    
    ) to stay in solution.
    
Q2: My compound degrades in the stock solution after 2 weeks. Why?

Technical Answer: This is likely due to intramolecular cyclization . N-aryl maleamic acids (where the geometry is cis or Z) are prone to cyclizing into N-aryl maleimides , releasing a water molecule. This reaction is acid-catalyzed and can occur even in wet DMSO.

The Fix:

  • Store in Aliquots: Store stock solutions at -80°C.

  • Keep it Dry: Use molecular sieves in your DMSO solvent bottle to ensure it is anhydrous.

  • Avoid Acidic DMSO: DMSO can absorb moisture and become slightly acidic over time, accelerating cyclization.

Q3: Can I use Tris-HCl or Glycine buffers for my assay?

Technical Answer: Avoid if possible. This compound contains an


-unsaturated carbonyl (the "but-2-enoic" part), which acts as a Michael acceptor.
  • The Risk: Tris and Glycine contain free primary amines. Over time (hours), these amines can nucleophilically attack the double bond, forming a covalent adduct. This reduces the effective concentration of your inhibitor/probe.

  • Recommended Alternatives: HEPES, MOPS, or Phosphate buffers (PBS), which are non-nucleophilic.

Q4: I see a "double peak" on my HPLC after dissolving in methanol. Is the compound impure?

Technical Answer: Not necessarily. You are likely observing E/Z isomerization .

  • Mechanism: The "but-2-enoic" double bond can exist as cis (maleamic) or trans (fumaramic). In solution, especially under light exposure or protic solvents (like methanol), the compound may photo-isomerize.

  • Verification: Check the UV spectra of both peaks. If they are identical, it is likely isomerization.

  • Prevention: Protect solutions from light (amber vials) and analyze immediately after preparation.

Visualizing the Stability & Solubility Pathways

The following diagram illustrates the chemical fate of the compound depending on pH and solvent choice.

Solubility_Pathways Solid Solid Compound (Protonated/Neutral) DMSO_Stock DMSO Stock (Stable) Solid->DMSO_Stock Dissolve Aqueous_Acid Acidic Buffer (pH < 4) Precipitation DMSO_Stock->Aqueous_Acid Dilute (pH < pKa) Aqueous_Base Basic Buffer (pH > 7.5) Soluble (Carboxylate) DMSO_Stock->Aqueous_Base Dilute (pH > pKa) Cyclized Degradation Product (N-aryl Maleimide) Aqueous_Base->Cyclized Acid Catalysis / Time Adduct Buffer Adduct (Tris/Glycine Reaction) Aqueous_Base->Adduct Nucleophilic Buffer (Tris/Glycine)

Figure 1: Solubility and degradation pathways. Green paths indicate successful solubilization; red/yellow paths indicate precipitation or chemical instability.

Validated Protocol: Preparation for Biological Assays

Objective: Prepare a 100


M working solution in PBS (pH 7.4) for cell treatment.
  • Calculate: Weigh 3.2 mg of compound (MW ≈ 323.7 g/mol , assuming free acid).

  • Primary Stock: Add 1.0 mL of Anhydrous DMSO . Vortex until completely dissolved. (Conc: ~10 mM).[1]

  • Intermediate Dilution (Critical Step):

    • Prepare a 10x intermediate in PBS (pH 8.0) .

    • Add 10

      
      L of DMSO stock to 990 
      
      
      
      L of warm PBS (37°C).
    • Note: The slightly higher pH (8.0) aids the initial deprotonation of the carboxylic acid.

  • Final Dilution: Dilute the intermediate 1:10 into your culture medium or assay buffer.

    • Final DMSO concentration: 0.1%.

    • Final Compound concentration: 100

      
      M.
      

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for solubility of N-aryl amides and carboxylic acids).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Michael acceptor stability in nucleophilic buffers).

  • Garrett, E. R. (1962). "The Solvolysis of N-Alkyl and N-Aryl Maleamic Acids." Journal of the American Chemical Society. (Mechanistic source for cyclization/hydrolysis issues).

Sources

Optimization

Technical Support Center: Crystallization of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Welcome to the technical support center for the crystallization of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this and similar small molecule active pharmaceutical ingredients (APIs). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your crystallization development.

The ability to control the solid-state form of an API is critical, as it can significantly impact solubility, stability, bioavailability, and manufacturability.[1][2][3] This guide will provide a structured approach to overcoming common hurdles such as polymorphism, "oiling out," and amorphous precipitation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and challenges encountered during the crystallization of novel APIs like 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid.

Q1: My compound is "oiling out" during crystallization instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[4] This often occurs when the supersaturation level is too high, or when the melting point of the compound is lower than the temperature of the solution.[5][6] Impurities can also lower the melting point of your compound, contributing to this issue.[6][7]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more solvent to the oiled-out solution, heat to redissolve, and then attempt to recrystallize by cooling slowly.[5][7]

  • Seeding: Introduce seed crystals into the solution at a point where it is slightly supersaturated. This provides a template for crystal growth and can bypass the nucleation barrier that may lead to oiling out.[4]

  • Solvent System Selection: The choice of solvent is crucial. Experiment with different solvents or solvent/anti-solvent systems where the compound has moderate solubility.

Q2: I've successfully crystallized my compound, but I'm getting different crystal forms (polymorphs) in different experiments. How can I control this?

A2: The existence of different crystalline forms is known as polymorphism.[1] These polymorphs can have different physical properties, including solubility and stability.[1][10] Controlling polymorphism is a critical aspect of drug development.[11]

Key Control Strategies:

  • Solvent Selection: The solvent can influence which polymorphic form crystallizes due to specific interactions between the solvent and the crystal surface.[12][13][14] A systematic solvent screen is recommended to identify solvents that consistently produce the desired polymorph.

  • Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate which polymorph is kinetically or thermodynamically favored.[11]

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

  • Slurry Conversion: Slurrying a mixture of polymorphs in a suitable solvent over time will typically lead to the conversion of less stable forms to the most stable form at that temperature.

Q3: My crystallization resulted in an amorphous solid. How can I promote the formation of a crystalline product?

A3: Amorphous solids lack the long-range molecular order of crystalline materials.[15] While sometimes desirable for enhancing solubility, they are generally less stable than their crystalline counterparts.[16] Amorphous precipitation often occurs when supersaturation is generated too rapidly.

To Promote Crystallinity:

  • Slower Supersaturation: As with oiling out, slowing down the rate of supersaturation generation is key.[17] This can be achieved by slower cooling, slower anti-solvent addition, or slower solvent evaporation.

  • Solvent System: Utilize a solvent system where the compound has moderate, rather than very low, solubility.

  • Increase Temperature: Crystallizing at a higher temperature can provide the molecules with enough energy to arrange themselves into an ordered crystal lattice.

  • Maturation/Aging: Holding the suspension at a specific temperature for a period of time (maturation or aging) can allow for the conversion of an amorphous solid into a more stable crystalline form.

Troubleshooting Guides

Guide 1: Systematic Approach to Overcoming Oiling Out

This guide provides a step-by-step workflow for diagnosing and resolving oiling out issues.

Guide 2: Polymorph Screening and Control

A systematic approach is essential for identifying and controlling the polymorphic forms of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid.

Experimental Protocol: Polymorph Screen by Cooling Crystallization

  • Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene).

  • Solubility Determination: Determine the approximate solubility of the compound in each solvent at an elevated temperature (e.g., 50 °C) and at a lower temperature (e.g., 5 °C).

  • Crystallization: Prepare saturated or near-saturated solutions of the compound in each selected solvent at the elevated temperature.

  • Cooling Profiles:

    • Slow Cool: Cool the solutions to 5 °C at a controlled rate (e.g., 0.1 °C/min).

    • Fast Cool: Rapidly cool the solutions by placing them in an ice bath.

  • Isolation and Analysis: Isolate the resulting solids by filtration and dry them under vacuum.

  • Characterization: Analyze each solid form using the following techniques to identify different polymorphs:

    • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different crystalline forms, as each polymorph will have a unique diffraction pattern.[15][18][19]

    • Differential Scanning Calorimetry (DSC): DSC can identify different polymorphs by their distinct melting points, and it can also reveal polymorphic transformations.[20][21][22][23]

    • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and to identify if the crystal form is a solvate or hydrate by measuring weight loss upon heating.[24][25][26][27]

Analytical Technique Information Provided
XRPD Crystalline structure "fingerprint," identification of polymorphs, degree of crystallinity.[10][15][18][28]
DSC Melting point, enthalpy of fusion, glass transitions, polymorphic transitions.[20][21][22][23][29]
TGA Thermal stability, solvent/water content (solvates/hydrates).[24][25][26][27]

Advanced Troubleshooting and Methodologies

Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique, especially for compounds that are highly soluble in a particular solvent.[30][31] Supersaturation is achieved by adding a miscible "anti-solvent" in which the compound is poorly soluble.[32][33]

Protocol: Anti-Solvent Crystallization of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

  • Solvent/Anti-Solvent Selection:

    • Dissolve the compound in a "good" solvent (e.g., acetone).

    • Select an "anti-solvent" that is miscible with the good solvent but in which the compound has low solubility (e.g., water or heptane).

  • Procedure:

    • Prepare a solution of the compound in the good solvent at a defined concentration and temperature.

    • Slowly add the anti-solvent to the solution with controlled agitation. The rate of addition is a critical parameter to control particle size and crystal form.[9]

    • Monitor the solution for the onset of nucleation (cloudiness).

    • Once crystallization begins, continue the anti-solvent addition at a controlled rate.

    • Age the resulting slurry for a period to allow for crystal growth and potential polymorphic transformation.

  • Isolation and Characterization: Isolate the crystals by filtration, wash with the anti-solvent, and dry. Characterize the solid form using XRPD, DSC, and TGA.

G start Prepare solution in 'good' solvent add_antisolvent Slowly add anti-solvent with stirring start->add_antisolvent nucleation Observe onset of nucleation add_antisolvent->nucleation continue_addition Continue anti-solvent addition at a controlled rate nucleation->continue_addition age_slurry Age the slurry continue_addition->age_slurry isolate Isolate and dry crystals age_slurry->isolate characterize Characterize solid form (XRPD, DSC, TGA) isolate->characterize

Slurry Conversion for Thermodynamic Form Screening

To identify the most thermodynamically stable polymorph at a given temperature, a slurry conversion experiment is invaluable.

Protocol: Slurry Conversion

  • Preparation: Place a mixture of the different known polymorphs (or the amorphous form) of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid into a vial.

  • Solvent Addition: Add a solvent in which the compound has slight solubility. The solid should not fully dissolve.

  • Agitation: Agitate the slurry at a constant temperature (e.g., 25 °C or 50 °C) for an extended period (e.g., 24-72 hours).

  • Sampling: Periodically take small samples of the solid, filter, and analyze by XRPD to monitor the polymorphic transformation.

References

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (n.d.). Retrieved February 24, 2026, from [Link]

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.). Retrieved February 24, 2026, from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved February 24, 2026, from [Link]

  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018, November 21). TA Instruments. Retrieved February 24, 2026, from [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI. Retrieved February 24, 2026, from [Link]

  • Understanding the Effect of a Solvent on the Crystal Habit. (2004, June 3). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Antisolvent Crystallization. (n.d.). RISE. Retrieved February 24, 2026, from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved February 24, 2026, from [Link]

  • Solid-State Characterization. (n.d.). Zasya Life Sciences. Retrieved February 24, 2026, from [Link]

  • Understanding the role of solvent in regulating the crystal habit. (n.d.). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]

  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018, January 4). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved February 24, 2026, from [Link]

  • XRPD for Small Molecule Drugs. (n.d.). DANNALAB. Retrieved February 24, 2026, from [Link]

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010, February 22). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. Retrieved February 24, 2026, from [Link]

  • Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved February 24, 2026, from [Link]

  • Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Retrieved February 24, 2026, from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]

  • TGA and DSC are key thermal analyses for solid state characterization. (2023, January 17). holodiag. Retrieved February 24, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved February 24, 2026, from [Link]

  • Determination of Crystal Polymorphism by Thermal Analysis. (n.d.). Mettler Toledo. Retrieved February 24, 2026, from [Link]

  • Polymorphism of Active Pharmaceutical Ingredients. (2025, August 9). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Producing Amorphous Solid Dispersions via Co-Precipitation and Spray Drying: Impact to Physicochemical and Biopharmaceutical Properties. (2017, July 12). PubMed. Retrieved February 24, 2026, from [Link]

  • What is Cooling Crystallization? (2024, October 21). YouTube. Retrieved February 24, 2026, from [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024, August 29). Journal of Chemical Engineering Research Updates. Retrieved February 24, 2026, from [Link]

  • Processes involving the use of antisolvent crystallization. (n.d.). Google Patents.
  • How does XRPD protect both patients and patents? (2022, June 28). Malvern Panalytical. Retrieved February 24, 2026, from [Link]

  • Stabilization of Amorphous APIs. (2021, December 3). Pharmaceutical Technology. Retrieved February 24, 2026, from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved February 24, 2026, from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Coprecipitated Amorphous Dispersions as Drug Substance: Opportunities and Challenges. (2021, December 23). ACS Publications. Retrieved February 24, 2026, from [Link]

  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. Retrieved February 24, 2026, from [Link]

  • Understanding the Importance of Crystallization Processes. (2020, October 14). Contract Pharma. Retrieved February 24, 2026, from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. (2018, March 8). Retrieved February 24, 2026, from [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved February 24, 2026, from [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 24, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). Retrieved February 24, 2026, from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved February 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategy &amp; Validation Guide: Quantification of 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

Executive Summary: The Criticality of N-Aryl Maleamic Acids Audience: Process Chemists, QC Managers, and Regulatory Affairs Specialists. In the high-stakes landscape of kinase inhibitor development—specifically for EGFR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of N-Aryl Maleamic Acids

Audience: Process Chemists, QC Managers, and Regulatory Affairs Specialists.

In the high-stakes landscape of kinase inhibitor development—specifically for EGFR inhibitors like Osimertinib —the molecule 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (hereafter referred to as Impurity-A ) represents a critical control point.[1] Structurally, this compound is a maleamic acid derivative , formed by the reaction of 5-chloro-2-methylaniline with maleic anhydride.[1]

Its presence signals one of two things:

  • Incomplete Cyclization: It is the uncyclized precursor to the maleimide moiety (a known Michael acceptor).

  • Hydrolytic Degradation: It is the ring-opened degradation product of the maleimide active pharmaceutical ingredient (API) or intermediate.[1]

Because the corresponding maleimides are often classified as Potentially Genotoxic Impurities (PGIs) under ICH M7, and maleamic acids themselves pose stability risks, robust quantification is not optional—it is a regulatory mandate. This guide compares the industry-standard HPLC-UV approach against the high-sensitivity LC-MS/MS method, recommending the latter for trace-level validation.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

As a Senior Application Scientist, I often see labs default to HPLC-UV due to cost.[1] However, for Impurity-A , the choice of method relies entirely on the Analytical Threshold of Evaluation (ATE) .

FeatureMethod A: HPLC-UV (Standard)Method B: LC-MS/MS (Recommended)
Primary Application Process monitoring (reaction completion); Intermediate purity (>0.05%).[1]Trace analysis (GTI screening); Final API release testing (<10 ppm).
Detection Limit (LOD) ~0.01% (100 ppm) relative to API.< 1 ppm (ng/mL levels).[1]
Specificity Moderate.[1] Risk of co-elution with the aniline starting material or API matrix.High. Mass filtration (MRM) eliminates matrix interference.[1]
Linearity Range Limited at low end. Good for high concentrations.[1]Excellent dynamic range (e.g., 1.0 – 1000 ng/mL).
Throughput High (Standard 15-20 min run).[1]High (Rapid 5-8 min run possible due to selectivity).[1]
Risk Factor False Negatives: UV absorbance of the maleamic acid is similar to the aniline, leading to integration errors.Ion Suppression: Requires careful matrix effect evaluation during validation.
Expert Verdict

Use HPLC-UV only during early synthesis steps where Impurity-A is a major component (>0.1%).[1] For final drug substance release or stability studies , you must validate an LC-MS/MS method to meet the stringent sensitivity requirements of ICH M7.

Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate methodology based on the stage of drug development and impurity concentration.

MethodSelection Start Sample Origin Process In-Process Control (Synthesis) Start->Process Release Final API Release / Stability Study Start->Release ConcCheck Expected Conc. > 0.05%? Process->ConcCheck MS Method B: LC-MS/MS (High Sensitivity) Release->MS Trace Req. UV Method A: HPLC-UV (Cost-Effective) ConcCheck->UV Yes ConcCheck->MS No (PGI Limit)

Caption: Decision matrix for selecting analytical techniques based on process stage and sensitivity requirements.

Deep Dive: The "Hero" Protocol (LC-MS/MS)[1]

This protocol is designed for the trace quantification (1–100 ppm) of Impurity-A in a drug substance matrix.[1]

The Mechanism (Why this works)

Impurity-A contains a carboxylic acid and a secondary amine.[1] While ESI- (negative mode) is intuitive for acids, the presence of the aniline nitrogen allows for ESI+ (positive mode) ionization, which often yields better sensitivity and stability on modern triple quadrupoles. We utilize the cleavage of the amide bond as the primary transition.

Experimental Conditions[1]

A. Instrumentation:

  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Stationary Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm). Rationale: Short column for rapid throughput; sub-2-micron particles for sharp peaks.[1]

B. Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Proton source for ESI+).[1]

  • Solvent B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

C. Mass Spectrometry Parameters (MRM Mode):

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2][3]

  • Precursor Ion (Q1): m/z 240.1 [M+H]⁺ (Calculated MW ~239.5).[1]

  • Quantifier Transition (Q3): m/z 240.1 → 142.0 (Cleavage of amide, generating the 5-chloro-2-methylaniline cation).[1]

  • Qualifier Transition (Q3): m/z 240.1 → 222.1 (Loss of H₂O).[1]

D. Sample Preparation:

  • Diluent: 50:50 Acetonitrile:Water.[1] Critical: Do not use 100% aqueous; the organic impurity may precipitate.

  • Stock Solution: Dissolve 10 mg of Impurity-A reference standard in 100 mL diluent (100 µg/mL).

  • Sample Solution: Dissolve API (Osimertinib Mesylate) at 1.0 mg/mL. Spike with Impurity-A for recovery studies.

Validation Strategy (ICH Q2(R1) & ICH M7)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity & Selectivity[1][2][4][5]
  • Objective: Prove that the API and other synthesis byproducts do not interfere with the Impurity-A signal.

  • Protocol: Inject a "blank" (diluent), a "placebo" (excipients if drug product), and the unspiked API solution.

  • Acceptance Criteria: No interference peaks at the retention time of Impurity-A (> 3 min) in the blank or unspiked API.

Linearity & Range[1][6]
  • Objective: Demonstrate proportional response.

  • Protocol: Prepare 6 calibration standards ranging from LOQ (e.g., 1.0 ng/mL) to 150% of the specification limit .

  • Data Presentation:

Conc. (ng/mL)Peak Area (Mean)RSD (%)
1.0 (LOQ)2,4504.5
5.012,1002.1
10.024,5001.8
50.0123,0001.2
100.0248,0000.9
Slope 2485
0.9998
Accuracy (Recovery)[1]
  • Objective: Confirm no matrix suppression.

  • Protocol: Spike the API solution with Impurity-A at three levels: LOQ, 100% Limit, and 150% Limit.

  • Acceptance Criteria: Mean recovery between 80% – 120% (standard for trace impurities).[1]

Precision (Repeatability)[1]
  • Protocol: 6 replicate injections of the impurity at the specification limit.

  • Acceptance Criteria: %RSD ≤ 5.0% (System Precision); %RSD ≤ 10.0% (Method Precision at trace levels).

Validation Workflow Diagram

The following Graphviz diagram outlines the sequential validation steps required to generate a compliant data package.

ValidationWorkflow Prep 1. System Suitability (SST) Spec 2. Specificity (Blank/Matrix) Prep->Spec Lin 3. Linearity (Calibration Curve) Spec->Lin Acc 4. Accuracy (Spike Recovery) Lin->Acc Robust 5. Robustness (Flow/Temp/pH) Acc->Robust Report Final Validation Report Robust->Report

Caption: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

Issue: You observe a peak for Impurity-A in the unspiked API sample that increases over time in the autosampler. Cause: On-column hydrolysis.[1] If the API contains the maleimide form, it may hydrolyze to the maleamic acid (Impurity-A) if the sample diluent is too aqueous or the pH is alkaline. Solution:

  • Maintain sample compartment temperature at 4°C.

  • Adjust diluent pH to slightly acidic (pH 4-5) using Ammonium Acetate/Acetic Acid buffer to stabilize the maleimide ring.[1]

Carryover

Issue: Signal detected in blank after a high-concentration standard. Cause: The carboxylic acid moiety can stick to stainless steel surfaces. Solution: Use a needle wash solution containing 10% Methanol/Water with 0.1% Ammonium Hydroxide (basic wash helps solubilize the acid).

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

  • Bhutnar, A., et al. (2020).[4] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Scientific Research Publishing.[1] Link[1]

  • Katta, K., et al. (2019).[4] Trace Level Quantification of Genotoxic Impurity in Osimertinib Mesylate by UPLC-QDa. Journal of Chemical and Pharmaceutical Research.[4] Link

  • Vaidya, V.V., et al. (2021).[4][5] Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products. International Journal of Pharmaceutical Sciences and Drug Research. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

[1] Executive Summary & Chemical Identity This guide outlines the mandatory disposal procedures for 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (also known as N-(5-chloro-2-methylphenyl)maleamic acid).[1] This com...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

This guide outlines the mandatory disposal procedures for 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid (also known as N-(5-chloro-2-methylphenyl)maleamic acid).[1]

This compound is a bifunctional intermediate containing a reactive Michael acceptor (olefin) and a potentially toxic chlorinated aniline moiety. Improper disposal poses two distinct risks:

  • Environmental Toxicity: Hydrolysis releases 5-chloro-2-methylaniline , a suspected carcinogen and known marine pollutant.[1]

  • Chemical Reactivity: The carboxylic acid group presents a corrosivity hazard, while the acrylamide-like structure acts as a sensitizer.

Strict Adherence to "Zero Discharge" is required. No quantity of this material may enter the sanitary sewer system.

Chemical Profile Table[1]
PropertyDataOperational Implication
CAS Registry 2595-54-2 (Parent Aniline Ref)Track via parent aniline hazards if specific CAS is unavailable.[1]
Molecular Weight ~239.66 g/mol Heavy organic; settles in aqueous suspensions.[1]
Functional Groups Carboxylic Acid, Amide, Aryl ChlorideCorrosive (Acid) + Toxic (Halo-aniline).
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; requires HEPA filtration during weighing.[1]
Key Hazard Aquatic Toxicity / Sensitizer Do not dispose of in non-halogenated solvent streams.
RCRA Status Characteristic (D002) / ToxicManage as Hazardous Waste .

Hazard Assessment & Segregation Strategy

Effective disposal begins at the bench. You must segregate this waste stream based on its chemical compatibility and downstream destruction method (Incineration).

The "Self-Validating" Segregation System

To ensure safety, verify your waste stream against these three rules before adding to a container:

  • The Halogen Rule: Does the molecule contain Chlorine? Yes.

    • Action: Dispose in Halogenated Waste containers.

    • Reason: Non-halogenated waste streams are often used as fuel blending.[1] The presence of Chlorine creates hydrochloric acid and dioxins during low-temp combustion, requiring specialized scrubbers found only in halogenated waste incinerators.

  • The pH Rule: Is the material acidic? Yes.

    • Action: Do not mix with Cyanides, Sulfides, or Strong Bases.

    • Reason: Mixing with bases generates heat (exothermic); mixing with cyanides generates lethal HCN gas.

  • The Hydrolysis Rule: Is the waste aqueous?

    • Action: If aqueous, check pH. If acidic (< pH 4), the amide bond may hydrolyze, releasing free 5-chloro-2-methylaniline.[1] Treat aqueous waste as High Toxicity .

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Weighing boats, contaminated gloves, filter paper, and expired pure stock.

  • Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid."[1]

    • Hazards: Check "Toxic" and "Corrosive."[1][2][3]

  • Disposal Path: Designate for High-Temperature Incineration .

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Filtrates from synthesis, recrystallization solvents.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE or Glass.

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Critical: Even if the solvent is Methanol (non-halogenated), the dissolved solute contains Chlorine. Therefore, the entire mixture is Halogenated Waste.

  • pH Check: If the waste stream is predominantly aqueous, measure pH. If < 2 or > 12.5, label as Corrosive (D002) .

  • Closure: Cap tightly. Do not leave funnels in the carboy neck (prevents evaporation and spillage).

C. Spill Cleanup Protocol (Emergency Response)

Scenario: 5g bottle dropped on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.[1] Mark the zone.

  • PPE: Wear double nitrile gloves, lab coat, and a N95 or P100 respirator (dust hazard).

  • Containment: Cover the spill with a dry absorbent pad or chemically inert powder (Vermiculite) to prevent dispersion. Do not use water (creates a toxic slurry).

  • Cleanup:

    • Scoop material carefully to avoid dust generation.[1][2][4]

    • Place in a wide-mouth jar.

    • Wipe the surface with a soap/water solution; dispose of the wipes in the same jar.

  • Disposal: Label as "Spill Debris: Toxic/Corrosive" and hand over to EHS immediately.[1]

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath LiquidPath Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidPath SolidPkg Double Bag (6-mil poly) Place in Rigid HDPE Container SolidPath->SolidPkg LiquidCheck Contains Halogenated Solvent? LiquidPath->LiquidCheck Labeling LABELING: Constituents: 4-(5-Chloro...) Hazards: Toxic, Corrosive SolidPkg->Labeling HaloStream Halogenated Waste Stream (Red Can/Carboy) LiquidCheck->HaloStream Yes (e.g., DCM) NonHaloStream Non-Halo Stream? NO! Solute contains Cl. LiquidCheck->NonHaloStream No (e.g., MeOH) HaloStream->Labeling Correction Re-classify as HALOGENATED WASTE NonHaloStream->Correction Mandatory Override Correction->HaloStream FinalDest EHS Pickup -> High Temp Incineration Labeling->FinalDest

Caption: Operational logic flow for segregating solid and liquid waste containing chlorinated maleamic acid derivatives. Note the mandatory override for non-halogenated solvents due to the chlorinated solute.

Scientific Rationale & Compliance

Why Incineration?

The carbon-chlorine (C-Cl) bond in the 5-chloro-2-methylaniline moiety is thermally stable.[1] Standard biological treatment (sewage) cannot effectively degrade this ring structure, leading to bioaccumulation in aquatic environments. High-temperature incineration (>1000°C) is required to mineralize the chlorine into HCl, which is then captured by scrubbers.

Regulatory Context (US EPA)

While this specific intermediate may not be explicitly "P-listed" or "U-listed" by CAS number, it falls under RCRA Characteristic Waste definitions:

  • D002 (Corrosivity): If the solid is dissolved in water and pH is < 2.

  • Toxicity: Due to the presence of the chlorinated aniline functionality, it must be treated as a toxic waste stream to comply with "Cradle-to-Grave" liability standards.[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023).[1] Compound Summary: 5-Chloro-2-methylaniline (Parent Amine Toxicity Data).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
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